Cas no 1909337-80-9 ((3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride)

3-ブロモ-5-メチルチオフェン-2-イルメタンアミン塩酸塩は、有機合成化学において重要な中間体です。臭素とアミン基を有するチオフェン誘導体であり、医薬品や機能性材料の合成に幅広く応用可能です。特に、求電子置換反応やカップリング反応における高い反応性が特徴で、精密な分子設計が要求される場面で有用です。塩酸塩形態であるため取り扱いが容易で、安定性にも優れています。結晶性が良好なため純度管理がしやすく、再結晶による精製が可能です。ヘテロ環化合物の構造多様化において重要な構築ブロックとして活用されています。

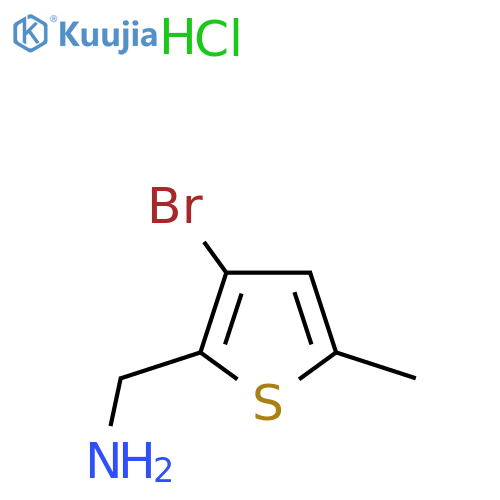

1909337-80-9 structure

商品名:(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride

CAS番号:1909337-80-9

MF:C6H9BrClNS

メガワット:242.564358472824

MDL:MFCD29907121

CID:4629441

PubChem ID:122163665

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride

- (3-bromo-5-methylthiophen-2-yl)methanamine;hydrochloride

- (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride

-

- MDL: MFCD29907121

- インチ: 1S/C6H8BrNS.ClH/c1-4-2-5(7)6(3-8)9-4;/h2H,3,8H2,1H3;1H

- InChIKey: QEAYVCYVURWMNF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)SC=1CN.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 99.1

- トポロジー分子極性表面積: 54.3

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-265956-0.5g |

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 0.5g |

$914.0 | 2023-09-13 | |

| Enamine | EN300-265956-2.5g |

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 2.5g |

$2295.0 | 2023-09-13 | |

| Enamine | EN300-265956-0.05g |

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 0.05g |

$273.0 | 2023-09-13 | |

| Enamine | EN300-265956-10g |

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 10g |

$5037.0 | 2023-09-13 | |

| 1PlusChem | 1P01C6XV-2.5g |

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 2.5g |

$2899.00 | 2024-06-17 | |

| Ambeed | A996922-1g |

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 1g |

$1137.0 | 2024-07-28 | |

| Enamine | EN300-265956-0.1g |

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 0.1g |

$407.0 | 2023-09-13 | |

| 1PlusChem | 1P01C6XV-500mg |

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 500mg |

$1192.00 | 2024-06-17 | |

| 1PlusChem | 1P01C6XV-50mg |

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 50mg |

$388.00 | 2024-06-17 | |

| 1PlusChem | 1P01C6XV-100mg |

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride |

1909337-80-9 | 95% | 100mg |

$565.00 | 2024-06-17 |

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1909337-80-9 ((3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 249916-07-2(Borreriagenin)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1909337-80-9)(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride

清らかである:99%

はかる:1g

価格 ($):1023.0